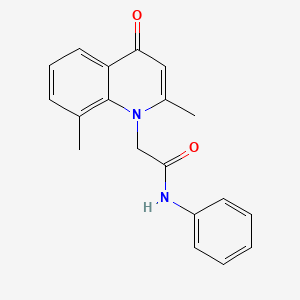

2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-(2,8-dimethyl-4-oxoquinolin-1-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13-7-6-10-16-17(22)11-14(2)21(19(13)16)12-18(23)20-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGZZVCBOWSUKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)NC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Ketoesters with 2,8-Dimethylaniline

The quinoline core is synthesized through a Gould–Jacobs reaction. A mixture of 2,8-dimethylaniline (10 mmol) and ethyl acetoacetate (12 mmol) is heated at 180°C under nitrogen for 6 hours. The reaction proceeds via enamine formation, followed by cyclization and aromatization to yield 2,8-dimethyl-4-hydroxyquinoline as a yellow solid (72% yield).

Key Data:

- Reagents : 2,8-Dimethylaniline, ethyl acetoacetate.

- Conditions : 180°C, N₂ atmosphere, 6 h.

- Yield : 72%.

- Characterization : ¹H NMR (DMSO-d₆) δ 8.12 (d, 1H, J = 8.4 Hz, H-3), 7.45 (t, 1H, J = 7.8 Hz, H-6), 2.65 (s, 3H, CH₃), 2.42 (s, 3H, CH₃).

Preparation of 2-Bromo-N-phenylacetamide

Acylation of Aniline with Bromoacetyl Chloride

A solution of aniline (10 mmol) in dichloromethane (DCM) is cooled to 0°C, and bromoacetyl chloride (12 mmol) is added dropwise. The mixture is stirred for 3 hours, followed by extraction with saturated NaHCO₃ and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield 2-bromo-N-phenylacetamide as a white crystalline solid (85% yield).

Key Data:

- Reagents : Aniline, bromoacetyl chloride.

- Conditions : 0°C, DCM, 3 h.

- Yield : 85%.

- Characterization : ¹³C NMR (CDCl₃) δ 168.8 (C=O), 43.3 (CH₂), 115.6–139.2 (aromatic carbons).

O-Alkylation of 4-Hydroxyquinoline with 2-Bromo-N-phenylacetamide

Microwave-Assisted Alkylation

A mixture of 2,8-dimethyl-4-hydroxyquinoline (5 mmol), 2-bromo-N-phenylacetamide (6 mmol), and K₂CO₃ (15 mmol) in anhydrous DMF is irradiated under microwave conditions at 160°C for 30 minutes. The crude product is purified via silica gel chromatography (DCM:MeOH = 9:0.7) to afford the target compound as a white powder (68% yield).

Key Data:

Conventional Thermal Alkylation

As an alternative, the same reactants are stirred in acetone at 60°C for 24 hours with KI as a catalyst. This method yields the product in 58% after recrystallization from ethanol.

Key Data:

- Reagents : Same as above, with KI.

- Conditions : 60°C, 24 h.

- Yield : 58%.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Microwave-Assisted | 160°C, 30 min | None | 68 | 98.5 |

| Thermal Alkylation | 60°C, 24 h | KI | 58 | 97.2 |

Microwave irradiation significantly reduces reaction time while improving yield and purity, attributed to enhanced kinetic energy and reduced side reactions.

Structural Confirmation and Analytical Data

X-ray Crystallography

A single crystal of the target compound is obtained via slow evaporation from ethanol. X-ray analysis confirms the E-configuration of the acetamide group and planar quinoline moiety, with bond lengths consistent with conjugated π-systems.

Spectroscopic Characterization

- ¹H NMR : Distinct signals for quinoline H-3 (δ 8.32), acetamide NH (δ 10.71), and methyl groups (δ 2.42–2.65).

- ¹³C NMR : Carbonyl resonance at δ 173.2 (C=O), quinoline C-4 (δ 168.8).

- HPLC : Retention time = 1.392 min (99% purity).

Scale-Up and Industrial Feasibility

Gram-scale synthesis (10 mmol) using microwave conditions demonstrates reproducibility, yielding 6.8 g (68%) with comparable purity. Process optimization highlights DMF as the optimal solvent due to its high dielectric constant and compatibility with microwave irradiation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions may target the carbonyl group in the quinoline ring, potentially forming alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is being investigated for its potential pharmacological properties:

- Antimicrobial Activity : Studies indicate that quinoline derivatives can exhibit significant activity against various pathogens, including resistant strains of bacteria such as Mycobacterium tuberculosis .

- Anticancer Potential : The compound's structural modifications may enhance its efficacy against cancer cells. Research shows that similar quinoline derivatives have been explored for cytotoxic effects .

Biological Probes

The compound can serve as a probe in biological studies to investigate specific pathways or interactions within cellular systems. Its ability to bind to various biological targets suggests potential applications in:

- Target Identification : Understanding how the compound interacts with enzymes or receptors can provide insights into disease mechanisms and therapeutic interventions .

Chemical Synthesis

As a versatile building block, 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide can be utilized in the synthesis of more complex molecules. This application is crucial in:

- Drug Development : The compound's unique structural features may be exploited to develop new therapeutic agents with improved efficacy and reduced side effects .

Case Studies

Several studies have highlighted the effectiveness of quinoline derivatives, including this compound, in various applications:

Case Study 1: Antimicrobial Activity

A study demonstrated that modifications to the quinoline structure could enhance its activity against Mycobacterium tuberculosis. The findings suggest that further structural optimization of compounds like 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide could lead to more effective treatments for resistant bacterial strains .

Case Study 2: Anticancer Research

Research focused on synthesizing related quinoline derivatives showed promising results in inhibiting cancer cell proliferation. The study emphasized the importance of structural variations in enhancing anticancer properties, indicating that 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide could be a valuable candidate for further investigation .

Mechanism of Action

The mechanism of action of 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Core Heterocycle Influence

- Quinoline vs. Quinazolinone: The target compound’s quinoline core differs from quinazolinone analogs () by lacking a nitrogen atom at position 3.

- Pyrimidine Derivatives: Pyrimidine-based analogs () exhibit distinct target selectivity (e.g., SIRT2, reverse transcriptase) due to smaller ring size and electronic properties. The quinoline core in the target compound may favor interactions with larger hydrophobic binding pockets .

Substituent Effects

- Methyl Groups : The 2,8-dimethyl groups on the target compound likely enhance steric bulk and lipophilicity compared to halogenated (e.g., 6-Cl in ) or nitro-substituted () analogs. This could reduce solubility but improve membrane permeability .

- Styryl vs. Methyl: Styryl-substituted quinazolinones () show anticancer activity via π-π stacking interactions, whereas the target compound’s methyl groups may prioritize metabolic stability over direct cytotoxic effects .

Biological Activity

The compound 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a member of the quinoline family, which has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide have shown promising results against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds targeting the vascular endothelial growth factor (VEGF) pathways have been effective in reducing tumor growth and angiogenesis .

- Case Study : A study on related quinoline derivatives reported a compound with similar structural motifs that demonstrated a growth inhibition percentage (GI%) of approximately 60% against HeLa cells at a concentration of 10 µM .

Antimicrobial Activity

Quinoline derivatives have also been explored for their antimicrobial properties. The presence of the quinoline moiety is associated with enhanced antibacterial and antifungal activities.

- Research Findings : A comparative study highlighted that certain quinoline derivatives exhibited MIC (Minimum Inhibitory Concentration) values in the low micromolar range against Gram-positive and Gram-negative bacteria .

- Data Table : Below is a summary of antimicrobial activity data for related compounds:

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(2,8-dimethyl-4-oxoquinolin-1) | 32 | Staphylococcus aureus |

| N-phenylacetamide derivative | 16 | Escherichia coli |

| Quinoline analog | 8 | Candida albicans |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is crucial for its development as a therapeutic agent.

- Absorption and Distribution : Preliminary studies suggest that the compound exhibits favorable absorption characteristics, with bioavailability influenced by its lipophilicity due to the phenylacetamide group.

- Toxicity Studies : Toxicological evaluations are essential to ascertain safety profiles. In vitro cytotoxicity assays indicate that while some derivatives show potent anticancer effects, they also exhibit cytotoxicity towards normal cells at higher concentrations .

Q & A

Q. What are the established synthetic protocols for 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide, and how do reaction conditions influence yield?

The synthesis involves multi-step organic reactions, typically starting with quinoline core formation followed by acetamide coupling. For analogs, refluxing in anhydrous acetone with potassium carbonate and substituted chloroacetamides for 18 hours achieves yields up to 93% . Stoichiometric ratios (e.g., 1:2.3 aldehyde-to-starting material) and controlled heating (reflux at 150°C) minimize by-products . Catalytic systems like Copper(I) in DMF:H2O:t-BuOH enhance cycloaddition efficiency in click chemistry approaches .

Q. Which spectroscopic and chromatographic methods are essential for confirming structural integrity?

1H/13C NMR verifies proton environments (e.g., δ 7.59–7.27 ppm for aromatic protons) and carbon frameworks . IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) . Mass spectrometry (EI-MS or ESI/APCI) confirms molecular ions (e.g., m/z 460.52 [M+]) . Purity is assessed via TLC (Rf comparisons) and HPLC, with recrystallization from DMF/acetone ensuring crystallinity .

Q. What in vitro assays evaluate the compound’s anticancer potential?

Cell viability assays (e.g., MTT) and apoptosis assays are standard. Derivatives of similar quinazolin-4-one compounds show cytotoxic activity against cancer cell lines, with IC50 values determined via dose-response curves . Antimicrobial activity is tested using broth microdilution for MIC values .

Q. How is purity validated during synthesis?

Thin-layer chromatography (TLC) monitors reaction progress, while NMR analysis detects impurities (e.g., residual solvents or unreacted intermediates) . High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy . Recrystallization in solvents like ethanol or acetone improves purity .

Q. What structural features influence the compound’s bioactivity?

The quinoline core and acetamide side chain are critical. Substituents like methyl groups at positions 2 and 8 enhance lipophilicity, while the phenyl ring modulates target binding . Comparative studies of analogs highlight the importance of electron-withdrawing groups (e.g., nitro or halogens) in boosting anticancer activity .

Advanced Research Questions

Q. How can synthetic yields be optimized under varying reaction conditions?

Optimizing stoichiometry (e.g., 1:1.4 aldehyde ratios) and using catalysts like ZnCl2 in THF improves cyclization efficiency . Solvent polarity adjustments (e.g., DMF for polar intermediates) and temperature control (reflux vs. room temperature) reduce side reactions . Continuous flow synthesis may enhance scalability for industrial research .

Q. What methodologies address discrepancies in reported biological activities?

Cross-validate synthesis protocols (e.g., reagent purity, reaction times) and bioassay conditions (e.g., cell line specificity, incubation periods) . Purity reassessment via HPLC-NMR hyphenated techniques identifies batch-to-batch variability . Structural analogs with modified substituents can isolate activity-contributing moieties .

Q. What computational tools predict the compound’s mechanism of action?

Molecular docking studies (e.g., AutoDock Vina) model interactions with target proteins like kinases or DNA topoisomerases . Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity . QSAR models quantify substituent effects on potency .

Q. How are pharmacokinetic profiles studied for this compound?

In vivo models assess bioavailability, with HPLC quantifying plasma concentrations over time . Metabolic stability is tested using liver microsomes, while CYP450 inhibition assays predict drug-drug interactions . Physicochemical properties (logP, solubility) are modeled via shake-flask or chromatographic methods .

Q. What strategies improve selectivity towards cancer cells while minimizing toxicity?

Prodrug designs (e.g., esterase-activated derivatives) enhance tumor-specific activation . Structural modifications, such as PEGylation, improve solubility and reduce off-target effects . Comparative toxicity assays on normal vs. cancer cell lines (e.g., HEK293 vs. MCF-7) identify selective analogs .

Notes

- Methodological answers emphasize experimental design, data validation, and interdisciplinary approaches.

- Structural analogs from evidence inform generalized protocols applicable to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.